3-(1,3-Benzodioxol-5-yl)-5-phenylthiazolo(2,3-c)-1,2,4-triazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-phenylthiazolo(2,3-c)-1,2,4-triazole is a heterocyclic compound that features a unique combination of benzodioxole, phenyl, thiazole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-phenylthiazolo(2,3-c)-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of a thiazole ring, followed by the introduction of the benzodioxole and phenyl groups through subsequent reactions. The final step often involves the formation of the triazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-phenylthiazolo(2,3-c)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-phenylthiazolo(2,3-c)-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-phenylthiazolo(2,3-c)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiazole, triazole, or benzodioxole rings, such as:
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- Pyrrolopyrazine derivatives
Uniqueness
What sets 3-(1,3-Benzodioxol-5-yl)-5-phenylthiazolo(2,3-c)-1,2,4-triazole apart is its unique combination of rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
140424-00-6 |
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Molecular Formula |
C17H11N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C17H11N3O2S/c1-2-4-11(5-3-1)13-9-23-17-19-18-16(20(13)17)12-6-7-14-15(8-12)22-10-21-14/h1-9H,10H2 |
InChI Key |
OEEQRKHSZJGGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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